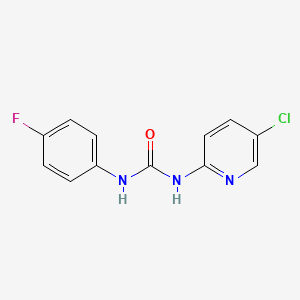
N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide compounds involves multiple steps, including the coupling of chlorophenyl and pyrimidinyl components. For instance, a simple method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, indicating a pathway that might be relevant for the target compound (Bommeraa, Kumar, et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques and computational methods. For example, the structure of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was elucidated using X-ray diffraction, IR, NMR, and UV–Vis spectra, alongside DFT calculations, providing insights into the geometry, vibrational frequencies, and electronic properties (Demir, S., et al., 2016).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including cyclizations and coupling reactions. The Bischler-Napieralski reaction, for instance, has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form pyrroles, demonstrating the reactivity of the benzamide moiety in constructing heterocyclic systems (Browne, E. J., et al., 1981).
Physical Properties Analysis
Physical properties such as crystal structure and conformation play a significant role in the behavior and applications of benzamide derivatives. The crystal structure of related compounds like N-(2,4-dichlorophenyl)benzamide has been determined, revealing insights into molecular conformations and intermolecular interactions that could be analogous to the target compound (Gowda, B., et al., 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, electronic structure, and intermolecular interactions, are critical for their function and applications. Studies on similar compounds, such as N-(3-Chlorophenyl)benzamide, provide valuable information on hydrogen bonding patterns and electronic characteristics that could be extrapolated to understand the target compound's behavior (Gowda, B., et al., 2008).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists
This study discusses the synthesis and biological activities of a series of pyridines, which are structurally similar to N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide, as potent and selective hCB1 inverse agonists (Meurer et al., 2005).
Synthesis, Crystal Structure Analysis, and Spectral Investigations of Related Compounds
This paper details the synthesis, characterization, and analysis of a compound structurally similar to the subject compound, providing insights into the chemical properties and potential applications (Demir et al., 2016).
Biological Applications
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment
This research explores the use of N-pyridyl benzamide derivatives, similar in structure to the subject compound, as potassium channel openers in animal models of epilepsy and pain (Amato et al., 2011).
Non-aqueous Capillary Electrophoresis of Related Substances
This study developed a non-aqueous capillary electrophoretic separation method for substances including compounds related to N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide, highlighting its potential in analytical chemistry (Ye et al., 2012).
Material Science and Engineering
Polyamides and Polyimides Derived from Related Compounds
Research into the synthesis of rigid-rod polyamides and polyimides derived from compounds structurally related to the subject compound, discussing their potential applications in material science (Spiliopoulos et al., 1998).
Docking Studies of Benzyl-Pyrrolopyrimidinamine Derivatives
This paper presents the synthesis and docking studies of compounds similar to N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide, providing insights into their potential biological interactions (Bommeraa et al., 2019).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-7-1-2-8-15(14)21-16(22)12-5-3-6-13(11-12)23-17-19-9-4-10-20-17/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDAMUDFBDVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(2-pyrimidinyloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)
![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)
![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)